molecular formula C12H22O2 B1621483 1-(2,2-Dimethyloxan-4-yl)pentan-1-one CAS No. 88795-87-3

1-(2,2-Dimethyloxan-4-yl)pentan-1-one

Cat. No.: B1621483
CAS No.: 88795-87-3
M. Wt: 198.3 g/mol
InChI Key: QOVLSWDUISPJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyloxan-4-yl)pentan-1-one is a ketone derivative featuring a pentan-1-one backbone substituted at the first carbon with a 2,2-dimethyltetrahydropyran-4-yl group.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-5-6-11(13)10-7-8-14-12(2,3)9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLSWDUISPJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1CCOC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385484
Record name 1-(2,2-Dimethyloxan-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88795-87-3
Record name 1-(2,2-Dimethyloxan-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyloxan-4-yl)pentan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyloxane with pentan-1-one in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyloxan-4-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(2,2-Dimethyloxan-4-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyloxan-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter transporters, such as dopamine, serotonin, and norepinephrine transporters, to modulate their activity and increase the concentrations of these neurotransmitters in the central nervous system . This mechanism is similar to that of other cathinone psychostimulants.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pentan-1-one Derivatives

The table below highlights key structural analogs, their substituents, and applications:

Compound Name Substituent Molecular Formula logP* Key Applications References
1-(2,2-Dimethyloxan-4-yl)pentan-1-one 2,2-Dimethyloxan-4-yl C₁₂H₂₀O₂ ~2.5 Agrochemical intermediates
MDPV (3,4-Methylenedioxypyrovalerone) Benzo[d][1,3]dioxol-5-yl, pyrrolidinyl C₁₆H₂₁NO₃ 3.2 Psychoactive stimulant
4-Ethyl Pentedrone 4-Ethylphenyl, methylamino C₁₄H₂₁NO 2.8 Designer drug (stimulant)
1-(2-Furyl)pentan-1-one 2-Furyl C₉H₁₂O₂ 1.9 Flavor/fragrance intermediate
1-(5-Bromothiophen-2-yl)pentan-1-one 5-Bromothiophen-2-yl C₉H₁₁BrOS 3.1 Halogenated synthon

*Estimated logP values based on substituent contributions where experimental data are unavailable.

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Cyclic Ether vs. Aromatic Groups : The 2,2-dimethyloxan-4-yl group in the target compound introduces a saturated, oxygen-containing ring, reducing aromaticity and increasing hydrophilicity compared to aryl-substituted analogs like MDPV (logP 3.2) or 4-Ethyl Pentedrone (logP 2.8). This may enhance solubility in polar aprotic solvents, making it suitable for reactions requiring moderate polarity .
  • Stability : The tetrahydropyran ring’s saturation likely improves oxidative stability relative to unsaturated furyl or thiophenyl substituents (e.g., 1-(2-Furyl)pentan-1-one), which are prone to electrophilic substitution .
Functional Differences
  • Pharmacological Activity: Unlike cathinone derivatives (e.g., MDPV, 4-Ethyl Pentedrone), the target compound lacks an α-aminoketone moiety, critical for dopamine/norepinephrine reuptake inhibition. Its cyclic ether substituent likely negates psychoactive effects, redirecting its utility to non-pharmacological applications .

Research Findings and Data Tables

Crystallographic and Spectroscopic Data

The target compound’s tetrahydropyran ring is expected to adopt a chair conformation, with methyl groups at C2 stabilizing the structure .

Biological Activity

1-(2,2-Dimethyloxan-4-yl)pentan-1-one, a compound with potential pharmacological applications, has garnered interest in the fields of medicinal chemistry and neuroscience. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as ketones. Its structure can be represented as follows:

CxHyO\text{C}_x\text{H}_y\text{O}

Where xx and yy denote the number of carbon and hydrogen atoms respectively. The presence of the oxane ring contributes to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds similar to this one often act as inhibitors of dopamine (DAT) and norepinephrine transporters (NET), which are crucial for neurotransmitter reuptake mechanisms.

Neurotransmitter Interaction

Studies have shown that compounds with similar structures can selectively inhibit DAT and NET while having minimal effects on serotonin transporters (SERT). For instance, analogs such as racemic pyrovalerone have been demonstrated to inhibit dopamine reuptake effectively:

CompoundDAT K_i (nM)NET K_i (nM)SERT K_i (nM)
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one18.137.8>100
1-(3,4-Dichlorophenyl)-analog11.537.8>100

These findings suggest that this compound may exhibit similar selectivity in inhibiting DAT and NET while sparing SERT.

Study on Neuroprotective Effects

In an experimental model involving neurochemical profiling, compounds structurally related to this compound were shown to exert neuroprotective effects against oxidative stress. For example, in zebrafish models subjected to pentylenetetrazole-induced seizures, certain analogs demonstrated significant improvements in seizure behaviors through modulation of neurotransmitter levels:

  • Upregulation : 5-hydroxytryptamine, progesterone.
  • Downregulation : Gamma-aminobutyric acid (GABA), cortisol.

These results indicate potential therapeutic applications for managing epilepsy and other neurological disorders.

Pharmacological Potential

Given its mechanism of action and case study findings, this compound may hold promise for developing treatments for conditions such as:

  • Cocaine Addiction : By selectively inhibiting DAT and NET.
  • Neurological Disorders : Through neuroprotective properties observed in experimental models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethyloxan-4-yl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethyloxan-4-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.